Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate
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Overview
Description
Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is an organic compound with the molecular formula C11H9BrO3 It is a derivative of indene, featuring a bromine atom at the 5th position, a keto group at the 3rd position, and a methyl ester group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate typically involves the bromination of an indene derivative followed by esterification. One common method involves the bromination of 3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid, followed by methylation using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The keto group can be reduced to a hydroxyl group.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted indene derivatives.
Reduction: 5-bromo-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylate.
Hydrolysis: 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylate
- Methyl 5-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylate
- Methyl 5-iodo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate
Uniqueness
Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs .
Biological Activity
Methyl 5-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate is an indene derivative with notable biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the molecular formula C11H9BrO3. Its structure features a bromine atom at the 5th position of the indene ring and a keto group at the 3rd position, which contribute to its unique chemical reactivity. The presence of these functional groups enhances its ability to interact with biological targets, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom and keto group are crucial for its reactivity and binding affinity. These interactions may modulate enzyme activity or receptor function, leading to various therapeutic effects.
Key Mechanisms:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in inflammatory pathways.
- Receptor Interaction : It may bind to receptors that play a role in cell signaling related to cancer progression.
Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits significant anti-inflammatory effects. In vitro experiments have demonstrated its ability to reduce pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases .
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In cell line studies, this compound has shown efficacy in inhibiting the proliferation of various cancer cell types. The mechanisms behind this activity may involve apoptosis induction and cell cycle arrest .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 5-chloro-3-oxo-2,3-dihydro-1H-indene-1-carboxylate | C11H9ClO3 | Chlorine substitution instead of bromine |
Methyl 5-fluoro-3-oxo-2,3-dihydro-1H-indene-1-carboxylate | C11H9FO3 | Fluorine substitution |
Methyl 6-bromo-3-oxo-2,3-dihydro-1H-indene-1-carboxylate | C11H9BrO3 | Bromine at the 6th position |
Uniqueness : The presence of bromine at the 5th position combined with a keto group makes this compound particularly reactive and potentially more biologically active compared to its chloro or fluoro counterparts .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
Case Study 1: Anti-inflammatory Effects
In a study examining its anti-inflammatory properties, researchers treated human macrophage cell lines with varying concentrations of this compound. The results indicated a dose-dependent reduction in TNF-alpha production, suggesting its potential as an anti-inflammatory agent .
Case Study 2: Anticancer Activity
Another investigation focused on breast cancer cell lines treated with this compound. The compound induced apoptosis and inhibited cell proliferation significantly compared to control groups. This finding highlights its potential as a therapeutic agent in oncology .
Properties
Molecular Formula |
C11H9BrO3 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 5-bromo-3-oxo-1,2-dihydroindene-1-carboxylate |
InChI |
InChI=1S/C11H9BrO3/c1-15-11(14)9-5-10(13)8-4-6(12)2-3-7(8)9/h2-4,9H,5H2,1H3 |
InChI Key |
APRJTZZWXNILCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(=O)C2=C1C=CC(=C2)Br |
Origin of Product |
United States |
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